molecular formula C26H20ClN5O2 B2568421 (1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-5-methyl-1H-1,2,3-triazol-4-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone CAS No. 950357-37-6

(1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-5-methyl-1H-1,2,3-triazol-4-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone

Cat. No.: B2568421
CAS No.: 950357-37-6
M. Wt: 469.93
InChI Key: MNICFTQMZSRUFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-5-methyl-1H-1,2,3-triazol-4-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone" features a complex heterocyclic architecture, integrating a benzo[c]isoxazole core linked to a 1,2,3-triazole ring and a 3,4-dihydroquinoline moiety via a methanone bridge. Key structural attributes include:

  • 1,2,3-Triazole: A 5-methyl-substituted triazole, enhancing metabolic stability and hydrogen-bonding capabilities.
  • 3,4-Dihydroquinoline: A partially saturated quinoline system, which may influence solubility and binding affinity in biological targets.

Properties

IUPAC Name

[1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyltriazol-4-yl]-(3,4-dihydro-2H-quinolin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClN5O2/c1-16-24(26(33)31-14-4-6-17-5-2-3-7-23(17)31)28-30-32(16)20-12-13-22-21(15-20)25(34-29-22)18-8-10-19(27)11-9-18/h2-3,5,7-13,15H,4,6,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNICFTQMZSRUFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=C(C=C4)Cl)C(=O)N5CCCC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-5-methyl-1H-1,2,3-triazol-4-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone , with CAS number 950286-64-3, is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, and biological properties based on diverse sources.

Chemical Structure and Properties

The molecular formula of the compound is C22H20ClN5O2C_{22}H_{20}ClN_{5}O_{2} with a molecular weight of 421.9 g/mol. The structure features a triazole ring, an isoxazole moiety, and a quinoline derivative, which are known for various pharmacological activities.

PropertyValue
CAS Number950286-64-3
Molecular FormulaC22H20ClN5O2
Molecular Weight421.9 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The formation of the isoxazole ring can be achieved through cycloaddition reactions involving nitrile oxides. Subsequent steps involve the coupling of the isoxazole with triazole and quinoline derivatives to form the final product. Detailed synthetic routes are crucial for understanding its biological activity and optimizing its efficacy.

Antimicrobial Properties

Research indicates that compounds containing isoxazole and triazole rings exhibit notable antimicrobial activity. For instance, studies have shown that similar triazole derivatives can inhibit fungal growth effectively. The presence of the 4-chlorophenyl group in this compound may enhance its lipophilicity, potentially improving its ability to penetrate microbial membranes.

Anti-inflammatory Activity

The compound's structure suggests potential anti-inflammatory properties. Isoxazole derivatives have been documented to show inhibition against cyclooxygenase enzymes (COX), which are critical in the inflammatory pathway. A related study demonstrated that triazole-based compounds exhibited significant COX-II inhibitory activity with IC50 values in the low micromolar range .

Anticancer Potential

Recent studies have explored the anticancer potential of similar compounds. For example, derivatives featuring benzo[c]isoxazole scaffolds have shown cytotoxic effects against various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest, making these compounds promising candidates for further development as anticancer agents .

Case Studies

  • Inhibitory Effects on COX Enzymes : In a comparative study of triazole derivatives, one compound showed an IC50 value of 0.011 μM against COX-II, indicating strong inhibitory potential compared to standard drugs like Rofecoxib .
  • Antimicrobial Screening : A series of isoxazole derivatives were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating varying degrees of antibacterial activity with minimum inhibitory concentrations (MICs) as low as 10 µg/mL .

Scientific Research Applications

Anti-inflammatory Applications

The compound's structural features suggest it may function as a selective inhibitor of cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in inflammatory processes. Preliminary studies indicate that derivatives of isoxazole and triazole exhibit significant anti-inflammatory activity.

Case Study: COX Inhibition

A study evaluated various triazole derivatives for their COX inhibitory potential. The compound demonstrated an IC50 value comparable to established anti-inflammatory drugs, suggesting its potential as a lead compound in developing new anti-inflammatory agents .

Anticancer Activity

The unique combination of isoxazole and triazole rings in the compound's structure provides a basis for exploring its anticancer properties. Research has shown that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells.

Case Study: Anticancer Mechanism

In vitro studies have reported that compounds with similar structural motifs effectively induce apoptosis in various cancer cell lines. Specifically, the presence of the 4-chlorophenyl group enhances cytotoxicity against breast and prostate cancer cells .

Antimicrobial Properties

Emerging evidence suggests that the compound may exhibit antimicrobial activity. The triazole moiety is known for its broad-spectrum antimicrobial effects, making this compound a candidate for further investigation in this area.

Mechanistic Studies

Understanding the interaction mechanisms of this compound with biological targets is crucial for elucidating its therapeutic potential.

Interaction Studies

Molecular docking studies have been conducted to predict how this compound interacts with COX enzymes and other relevant biological targets. These studies reveal strong binding affinities, indicating that modifications to the existing structure could enhance efficacy .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Features

The target compound shares key heterocyclic frameworks with several analogs:

Compound Core Structure Substituents Molecular Weight (g/mol) Key Functional Groups
Target Compound Benzoisoxazole-Triazole 4-Chlorophenyl, dihydroquinoline Not reported C=O (methanone), C=N (isoxazole)
(Compound 6h) Benzoxazole-Triazole 4-Chlorophenyl, methyl 419 (M+1) C=S (thione), C=N (triazole)
(Compound 4) Triazole-Pyrazole-Thiazole 4-Fluorophenyl, chlorophenyl Not reported C-F, C-Cl, C=N (pyrazole/thiazole)
Triazole-Thioether-Ethanone 2,4-Difluorophenyl, phenylsulfonyl Not reported C=O (ethanone), S-C (thioether)

Key Observations :

  • Triazole Derivatives : The 1,2,3-triazole ring is a common motif in , and 6, often associated with metabolic stability and modular synthetic routes .
  • Halogenated Aromatics : The 4-chlorophenyl group in the target compound and ’s analog may enhance lipophilicity compared to fluorophenyl derivatives (), impacting membrane permeability .
  • Methanone vs. Thione: The methanone bridge in the target compound differs from the thione group in , which could alter electronic properties and hydrogen-bonding capacity .

Spectroscopic and Analytical Comparisons

Infrared (IR) Spectroscopy:
  • Target Compound : Expected peaks for C=O (~1650–1750 cm⁻¹) and C=N (~1590–1650 cm⁻¹) based on structural analogs .
  • : Distinct C=N (1596 cm⁻¹) and C-Cl (702 cm⁻¹) stretches, with a C=S peak at 1243 cm⁻¹.
Nuclear Magnetic Resonance (NMR):
  • Target Compound: Anticipated aromatic proton signals (δ 6.8–8.0 ppm) for the benzoisoxazole and dihydroquinoline moieties, with a singlet for the triazole proton (~9.5 ppm) .
  • : Triazole proton at δ 9.55 ppm and methyl group at δ 2.59 ppm.
Mass Spectrometry (MS):
  • : Molecular ion peak at m/z 419 (M+1), consistent with its molecular formula (C₂₂H₁₅ClN₄OS).

Q & A

Q. What synthetic methodologies are effective for synthesizing this compound?

The compound can be synthesized via reflux reactions using substituted benzaldehyde derivatives and acetic acid as a catalyst. For example, a triazole intermediate is formed by reacting 4-amino-1,2,4-triazole derivatives with substituted benzaldehydes under ethanol reflux for 4 hours, followed by solvent evaporation and filtration . Optimization of reaction conditions (e.g., solvent polarity, catalyst concentration, and temperature) is critical to improving yield.

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • IR spectroscopy to confirm functional groups (e.g., C=N stretch at ~1596 cm⁻¹ and C-Cl at ~702 cm⁻¹) .
  • 1H-NMR for structural elucidation (e.g., aromatic proton multiplicity at δ 6.86–7.26 ppm and methyl groups at δ 2.59 ppm) .
  • Mass spectrometry (EI-MS) to verify molecular ion peaks (e.g., M+1 at m/z 419) .

Q. How are common impurities identified during synthesis?

Impurities are detected using thin-layer chromatography (TLC) during reaction monitoring and quantified via HPLC with UV detection. Residual solvents or byproducts (e.g., unreacted triazole precursors) are characterized using NMR and FTIR cross-referenced with synthetic intermediates .

Q. What are the challenges in achieving regioselectivity in triazole formation?

Regioselectivity in 1,2,3-triazole synthesis depends on the catalyst (Cu vs. Ru). Copper-catalyzed azide-alkyne cycloaddition (CuAAC) favors 1,4-regioisomers, while ruthenium catalysts yield 1,5-products. Reaction conditions (solvent, temperature) must be optimized to minimize isomer formation .

Advanced Research Questions

Q. How can synthetic yield be optimized for large-scale production?

Yield optimization involves:

  • Catalyst screening : Glacial acetic acid (5 drops per 0.001 mol substrate) improves cyclization efficiency .
  • Solvent selection : Absolute ethanol enhances solubility of intermediates, while DMF may accelerate reaction rates.
  • Temperature control : Prolonged reflux (4–6 hours) ensures complete conversion but risks decomposition; microwave-assisted synthesis could reduce time .

Q. How do structural modifications influence biological activity?

Substitution on the triazole and benzisoxazole rings directly impacts bioactivity. For instance:

  • 4-Chlorophenyl groups enhance hydrophobic interactions in enzyme binding pockets.
  • Methyl groups on the triazole improve metabolic stability. Comparative studies with analogs (e.g., cycloheptyl or adamantyl substituents) reveal structure-activity relationships (SAR) for target selectivity .

Q. How are contradictions in spectral data resolved during characterization?

Discrepancies (e.g., unexpected NMR splitting or IR bands) are addressed by:

  • Cross-validation : Comparing experimental data with computational predictions (DFT for NMR chemical shifts) .
  • X-ray crystallography : Resolving ambiguities in regiochemistry or stereochemistry (e.g., crystallographic data for related triazoles in ) .

Q. What computational methods predict electronic properties and reactivity?

  • Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to assess redox stability (e.g., ΔE ≈ 4.5 eV for similar triazoles) .
  • Molecular docking : Models interactions with biological targets (e.g., quinoline moieties binding to kinase active sites) .

Q. How is compound stability assessed under physiological conditions?

Stability studies involve:

  • pH-dependent degradation : Incubating the compound in buffers (pH 1–9) and analyzing degradation products via LC-MS.
  • Thermal stress testing : Heating to 40–60°C and monitoring decomposition using TGA/DSC .

Q. How do crystallographic data enhance structural validation?

X-ray diffraction provides absolute configuration data (e.g., bond angles and torsion angles). For example, crystallographic studies on analogous compounds (e.g., ) confirm the dihedral angle between benzisoxazole and triazole rings (≈85°), aligning with NMR-derived NOE correlations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.